molecular formula C20H16ClN3O3S B2762260 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 872688-57-8

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2762260
CAS No.: 872688-57-8
M. Wt: 413.88
InChI Key: LPXRZMIUOOTLRN-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a pyridazine ring, a chlorophenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The chlorophenyl group is introduced through electrophilic substitution reactions, while the benzodioxin moiety is incorporated via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The chlorophenyl group enhances the compound’s binding affinity, while the benzodioxin moiety contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the combination of its structural components, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c21-14-3-1-13(2-4-14)16-6-8-20(24-23-16)28-12-19(25)22-15-5-7-17-18(11-15)27-10-9-26-17/h1-8,11H,9-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXRZMIUOOTLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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